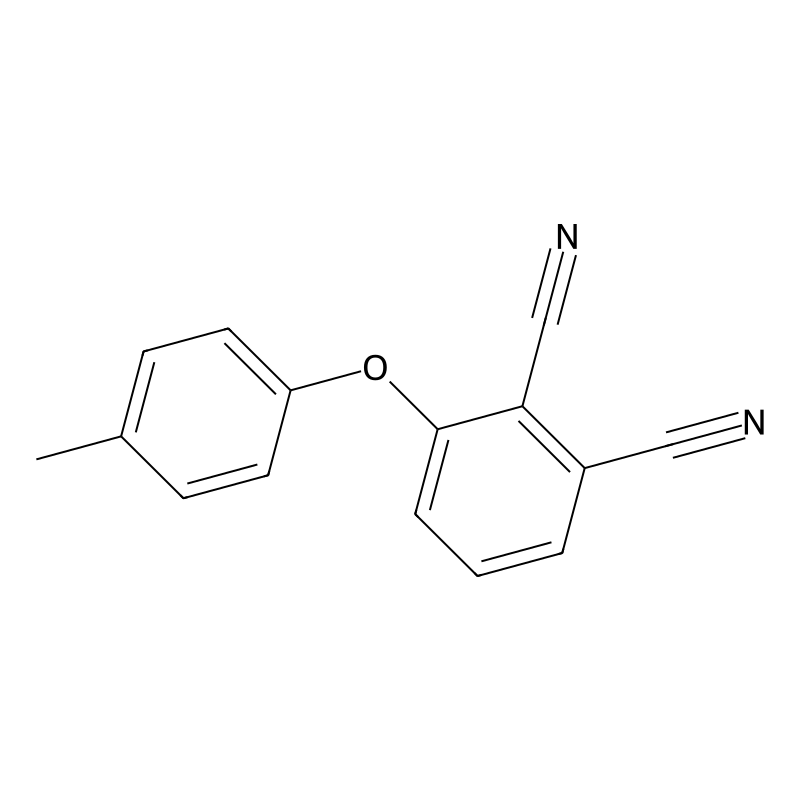3-(p-Tolyloxy)phthalonitrile

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Electronics Field
Application Summary: Phthalonitrile resins are used in electronic applications due to their low dielectric loss, densely cross-linked network, abundant polyaromatic structure, high thermal stability, and mechanical properties .
Methods of Application: The manufacturing processes of phthalonitrile resins involve high-temperature annealing, which enables them to serve as conductive materials .
Results or Outcomes: Phthalonitrile resins have been used in various electronic applications including dielectrics, ray shielding materials, electromagnetic wave-transparent materials, electromagnetic interference (EMI) shielding materials, supercapacitors, and magnetoresistance (MR) materials .
3-(p-Tolyloxy)phthalonitrile is an organic compound characterized by its unique structure, which includes a phthalonitrile core substituted with a p-tolyloxy group. The molecular formula is , and it features two aromatic rings connected by a nitrile group. This compound is of interest due to its potential applications in various fields, including materials science and medicinal chemistry.
Several synthesis methods have been reported for 3-(p-Tolyloxy)phthalonitrile:
- Nucleophilic Substitution: A common method involves the reaction of p-tolyl alcohol with phthalonitrile in the presence of a catalyst such as copper iodide. This reaction typically yields good yields of the desired product
Of m-Aryloxy Phenols" class="citation ml-xs inline" data-state="closed" href="https://www.mdpi.com/1420-3049/28/6/2657" rel="nofollow noopener" target="_blank"> .
- Cyclization Reactions: Another approach involves cyclization reactions where aryl halides react with resorcinol derivatives to form phenolic compounds, which can then be converted to phthalonitriles
Several compounds share structural similarities with 3-(p-Tolyloxy)phthalonitrile. The following table highlights these compounds along with their unique features:
Compound Name Structure Type Unique Features 4-(p-Tolyloxy)phthalonitrile Phthalonitrile derivative Different substitution pattern on the aromatic ring 3-(m-Tolyloxy)phthalonitrile Phthalonitrile derivative Contains m-tolyl group instead of p-tolyl 3-Hydroxyphenoxyphthalonitrile Hydroxy-substituted phthalonitrile Exhibits hydroxyl functionality enhancing reactivity These compounds differ primarily in their substituents on the aromatic rings, which can significantly influence their chemical reactivity and biological activity.
XLogP3
3.3Wikipedia
3-(4-Methylphenoxy)benzene-1,2-dicarbonitrileDates
Modify: 2023-08-15 - Cyclization Reactions: Another approach involves cyclization reactions where aryl halides react with resorcinol derivatives to form phenolic compounds, which can then be converted to phthalonitriles








